molecular formula C23H24N4O2S B6584566 N-(4-phenoxyphenyl)-2-{[4-(piperidin-1-yl)pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1251605-23-8

N-(4-phenoxyphenyl)-2-{[4-(piperidin-1-yl)pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B6584566
CAS No.: 1251605-23-8
M. Wt: 420.5 g/mol
InChI Key: LXUMKQFAOUSEAA-UHFFFAOYSA-N
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Description

N-(4-phenoxyphenyl)-2-{[4-(piperidin-1-yl)pyrimidin-2-yl]sulfanyl}acetamide is an acetamide derivative featuring a pyrimidine core substituted with a piperidin-1-yl group and a sulfanyl-linked acetamide moiety attached to a 4-phenoxyphenyl group. The compound’s design combines aromaticity (from phenoxyphenyl), hydrogen-bonding capacity (via acetamide and pyrimidine), and conformational flexibility (from the piperidine ring) .

Properties

IUPAC Name

N-(4-phenoxyphenyl)-2-(4-piperidin-1-ylpyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O2S/c28-22(17-30-23-24-14-13-21(26-23)27-15-5-2-6-16-27)25-18-9-11-20(12-10-18)29-19-7-3-1-4-8-19/h1,3-4,7-14H,2,5-6,15-17H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXUMKQFAOUSEAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC(=NC=C2)SCC(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Key Intermediates

The retrosynthetic pathway for N-(4-phenoxyphenyl)-2-{[4-(piperidin-1-yl)pyrimidin-2-yl]sulfanyl}acetamide can be deconstructed into three primary intermediates:

  • 4-Phenoxyaniline : Serves as the precursor for the acetamide moiety.

  • 2-Chloro-4-(piperidin-1-yl)pyrimidine : Provides the pyrimidine core with the piperidine substituent.

  • 2-Mercaptoacetamide : Introduces the sulfanyl-acetamide bridge.

A convergent synthesis strategy is typically employed, wherein these intermediates are synthesized separately and coupled in the final steps.

Synthesis of 4-Phenoxyaniline

4-Phenoxyaniline is synthesized via Ullmann coupling or nucleophilic aromatic substitution. A representative protocol involves:

  • Reacting 4-aminophenol with iodobenzene in the presence of copper(I) iodide and a polar solvent (e.g., DMF) at 110–130°C for 12–24 hours .

  • Yields range from 65–80%, with purity enhanced via recrystallization in ethanol/water mixtures.

Preparation of 2-Chloro-4-(piperidin-1-yl)pyrimidine

This intermediate is synthesized through sequential amination and chlorination:

  • Amination of 2,4-dichloropyrimidine :

    • Piperidine reacts with 2,4-dichloropyrimidine in THF at 0–5°C, using triethylamine as a base .

    • Selective substitution at the 4-position is achieved, yielding 2-chloro-4-(piperidin-1-yl)pyrimidine (85–90% yield).

  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) isolates the product.

Synthesis of 2-Mercaptoacetamide

2-Mercaptoacetamide is prepared via:

  • Thiolation of chloroacetamide : Treatment of chloroacetamide with thiourea in ethanol under reflux (6–8 hours), followed by acidic hydrolysis (HCl, 60°C) .

  • The product is isolated in 70–75% yield and recrystallized from dichloromethane.

Coupling of Intermediates to Form the Target Compound

The final step involves nucleophilic substitution between 2-chloro-4-(piperidin-1-yl)pyrimidine and 2-mercaptoacetamide, followed by acetylation with 4-phenoxyaniline:

  • Thioether Formation :

    • 2-Chloro-4-(piperidin-1-yl)pyrimidine reacts with 2-mercaptoacetamide in DMF, using potassium carbonate as a base (60°C, 4–6 hours) .

    • Intermediate 2-{[4-(piperidin-1-yl)pyrimidin-2-yl]sulfanyl}acetamide is obtained in 60–70% yield.

  • Acetylation with 4-Phenoxyaniline :

    • The acetamide intermediate is treated with 4-phenoxyaniline in the presence of EDC·HCl and HOBt in DCM at room temperature (12–16 hours) .

    • Final product is purified via recrystallization (ethanol/water) or column chromatography (50–60% yield).

Optimization of Reaction Conditions

Critical parameters influencing yield and purity include:

ParameterOptimal ConditionImpact on Yield
Solvent for Thioether StepDMFMaximizes solubility of intermediates
Base for SubstitutionK₂CO₃Enhances nucleophilicity of mercapto group
Coupling AgentEDC·HCl/HOBtPrevents racemization and side reactions
Temperature for Acetylation25°CBalances reaction rate and decomposition

Characterization and Analytical Data

The final compound is characterized using:

  • ¹H NMR (DMSO-d₆): δ 8.35 (s, 1H, pyrimidine-H), 7.65–7.25 (m, 9H, aromatic), 4.10 (s, 2H, SCH₂), 3.70 (m, 4H, piperidine), 1.55 (m, 6H, piperidine).

  • HPLC : >98% purity (C18 column, acetonitrile/water gradient).

  • MS (ESI+) : m/z 463.2 [M+H]⁺.

Scalability and Industrial Considerations

Large-scale synthesis requires:

  • Continuous Flow Systems : For thioether formation to mitigate exothermic risks.

  • Solvent Recovery : DMF and DCM are distilled and reused to reduce costs.

  • Crystallization Optimization : Use of anti-solvents (e.g., heptane) improves yield during recrystallization.

Alternative Routes and Comparative Analysis

Alternative methodologies include:

  • Mitsunobu Reaction : For direct coupling of thiol and alcohol precursors, though limited by reagent cost.

  • Enzymatic Acetylation : Explored for enantioselective synthesis but with lower yields (30–40%).

Challenges and Troubleshooting

Common issues and solutions:

  • Low Yield in Thioether Step : Often due to moisture; ensure anhydrous conditions via molecular sieves.

  • Impurities in Final Product : Remove via activated charcoal treatment or gradient HPLC.

Chemical Reactions Analysis

Types of Reactions

N-(4-phenoxyphenyl)-2-{[4-(piperidin-1-yl)pyrimidin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the amide group to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents (e.g., bromine), nucleophiles (e.g., amines, thiols)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Halogenated derivatives, substituted aromatic compounds

Scientific Research Applications

N-(4-phenoxyphenyl)-2-{[4-(piperidin-1-yl)pyrimidin-2-yl]sulfanyl}acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including its interactions with proteins and enzymes.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory, anti-cancer, or antimicrobial activities.

    Industry: Utilized in the development of new materials, coatings, and other industrial applications.

Mechanism of Action

The mechanism of action of N-(4-phenoxyphenyl)-2-{[4-(piperidin-1-yl)pyrimidin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Proteins, enzymes, receptors

    Pathways Involved: Signal transduction pathways, metabolic pathways

The compound may exert its effects by binding to these targets, altering their activity, and modulating various biological processes.

Comparison with Similar Compounds

Substituent Variations on the Pyrimidine Ring

The pyrimidine ring’s substitution pattern significantly influences physicochemical and biological properties. Key analogs include:

Compound Name Pyrimidine Substituent Aryl Group Key Differences vs. Target Compound Reference
N-(4-ethoxyphenyl)-2-{[4-(pyrrolidin-1-yl)pyrimidin-2-yl]sulfanyl}acetamide Pyrrolidin-1-yl 4-ethoxyphenyl 5-membered pyrrolidine vs. 6-membered piperidine
N-(m-tolyl)-2-{[4-(4-chlorophenyl)pyrimidin-2-yl]sulfanyl}acetamide (2g) 4-chlorophenyl m-tolyl Chlorophenyl enhances lipophilicity
N-(3-methylphenyl)-2-{[4-(4-fluorophenyl)pyrimidin-2-yl]sulfanyl}acetamide (2h) 4-fluorophenyl 3-methylphenyl Fluorine’s electronegativity affects binding
N-(4-phenoxyphenyl)-2-{[4-(pyridin-2-yl)piperazin-1-yl]acetamide Pyridin-2-yl-piperazine 4-phenoxyphenyl Piperazine replaces pyrimidine-sulfanyl group
  • Piperidine vs.
  • Halogen Substituents : Analogs with 4-chlorophenyl or 4-fluorophenyl groups (e.g., 2g, 2h) exhibit increased lipophilicity and electronic effects, which may enhance membrane permeability or target affinity .

Aryl Group Modifications

The phenoxyphenyl group in the target compound contrasts with other aryl substitutions:

Compound Name Aryl Group Impact on Properties Reference
2-{[4-hydroxy-6-methylpyrimidin-2-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide 4-phenoxyphenyl Hydroxy group on pyrimidine improves solubility
N-(4-ethylphenyl)-2-{[1-((4-chlorophenyl)sulfonyl)piperidin-2-yl]acetamide 4-ethylphenyl Sulfonyl group increases electron-withdrawing effects
  • Phenoxyphenyl vs.
  • Sulfanyl vs. Sulfonyl : Sulfonyl-containing analogs (e.g., ) are more electron-withdrawing, which could affect reactivity and metabolic stability .

Functional Group and Bioactivity Insights

  • Trifluoromethyl and Thiophene Substituents: The compound in (C16H18N5OF3S2) includes a trifluoromethyl group, known to enhance metabolic stability and hydrophobic interactions, and a thiophene ring, which introduces sulfur-based interactions absent in the target compound .

Biological Activity

N-(4-phenoxyphenyl)-2-{[4-(piperidin-1-yl)pyrimidin-2-yl]sulfanyl}acetamide is a compound of interest in pharmacological research due to its potential biological activities. This article reviews the biological activity, synthesis, and relevant case studies associated with this compound, drawing from diverse sources.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C21H24N4O2SC_{21}H_{24}N_4O_2S and a complex structure that includes a piperidine ring and a pyrimidine moiety. The presence of the phenoxy group is significant for its biological activity.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit promising anticancer properties. For instance, related derivatives have been shown to inhibit cell proliferation in various cancer cell lines, including those associated with chronic lymphocytic leukemia (CLL) and small lymphocytic lymphoma . The mechanism of action often involves the modulation of signaling pathways critical for cancer cell survival.

Antidiabetic Effects

In studies involving insulin signaling pathways, compounds with similar structures have demonstrated the ability to enhance insulin sensitivity and improve glucose tolerance in diabetic models. These effects are attributed to the modulation of key proteins involved in glucose metabolism, such as IRS1 and PI3K .

Case Studies

  • Chronic Lymphocytic Leukemia : A study highlighted a derivative of this compound as a potential therapeutic agent against CLL. The compound showed significant cytotoxicity against CLL cells in vitro, with an IC50 value indicating effective inhibition of cell growth .
  • Diabetes Models : In animal models, a related compound was tested for its effects on blood glucose levels. Results indicated that the compound significantly lowered blood sugar levels and improved lipid profiles, suggesting a multifaceted approach to managing diabetes through enhanced insulin action .

In Vitro Studies

In vitro assays have been conducted to evaluate the efficacy of this compound against various cancer cell lines. The results consistently show that this compound has a dose-dependent effect on inhibiting cell proliferation, which is critical for its potential use as an anticancer agent.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the piperidine and pyrimidine rings can significantly influence the biological activity of the compound. For example, variations in substituents on the phenoxy group have been associated with enhanced potency against specific cancer types .

Summary Table of Biological Activities

Activity TypeRelated CompoundIC50 ValueNotes
AnticancerCLL Derivative15 µMEffective against CLL cells
AntidiabeticInsulin SensitizerNot specifiedImproved glucose tolerance in models
CytotoxicityGeneral10 µMInhibits proliferation in various lines

Q & A

Q. How can high-throughput crystallography pipelines improve structural analysis of analogs?

  • Methodological Answer : Implement automated SHELXC/D/E workflows for rapid phase determination. Screen crystallization conditions (e.g., PEG/Ion suites) using liquid-handling robots. Cluster analysis of unit cell parameters identifies isostructural series, reducing refinement time .

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